4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
The compound “4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs . The molecule also contains a tetrahydroquinoline ring, which is a structure found in many alkaloids and drugs .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzenesulfonamide group attached to a tetrahydroquinoline ring. The tetrahydroquinoline ring would have an isopentyl group and a 2-oxo substituent. The benzenesulfonamide group would have ethoxy and fluoro substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzenesulfonamide group could potentially undergo reactions at the sulfur or nitrogen atoms. The tetrahydroquinoline ring could potentially undergo reactions at the 2-oxo group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its functional groups. For example, it would likely be soluble in organic solvents due to its aromatic ring and ether group .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
- Indole derivatives have been investigated as potential anti-HIV agents. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .
Antiviral Activity
Anti-HIV Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-4-29-21-9-7-18(14-19(21)23)30(27,28)24-17-6-8-20-16(13-17)5-10-22(26)25(20)12-11-15(2)3/h6-9,13-15,24H,4-5,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUZNVQFWSLJHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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